Glyparamide

Overview

Description

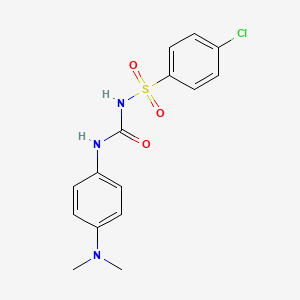

Glyparamide is a chemical compound belonging to the class of sulfonylureas, which are primarily used as hypoglycemic agents. It is known for its ability to lower blood sugar levels, making it a valuable medication in the treatment of type 2 diabetes mellitus . This compound is characterized by its molecular formula C₁₅H₁₆ClN₃O₃S and a molecular weight of 353.82 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyparamide can be synthesized through a series of chemical reactions involving the chlorination of aniline derivatives followed by sulfonylation. The process typically involves the following steps:

Chlorination: Aniline is reacted with chlorine to form chlorinated aniline derivatives.

Sulfonylation: The chlorinated aniline derivatives are then reacted with sulfonyl chloride to form the sulfonylurea structure.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Glyparamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

Scientific Research Applications

Glyparamide has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of sulfonylurea derivatives.

Biology: this compound is studied for its effects on cellular metabolism and insulin secretion.

Medicine: It is extensively researched for its therapeutic potential in managing type 2 diabetes.

Industry: this compound is used in the formulation of various pharmaceutical products.

Mechanism of Action

Glyparamide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the cell membrane, leading to cell depolarization and subsequent insulin release. This mechanism helps in lowering blood glucose levels in individuals with type 2 diabetes .

Comparison with Similar Compounds

- Glimepiride

- Glyburide

- Glipizide

Comparison: Glyparamide is unique among sulfonylureas due to its specific molecular structure, which influences its pharmacokinetic properties. Compared to glimepiride and glyburide, this compound has a distinct chlorophenyl group that affects its binding affinity and duration of action. This uniqueness makes this compound a valuable alternative in cases where other sulfonylureas may not be as effective .

Biological Activity

Glyparamide is a sulfonylurea compound known for its hypoglycemic activity, primarily used in the management of type 2 diabetes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chlorophenyl group and sulfonylurea backbone. The compound's molecular structure contributes to its biological activity, particularly in modulating insulin secretion and glucose metabolism.

This compound functions by stimulating insulin release from pancreatic beta cells. It binds to the sulfonylurea receptor (SUR) on these cells, leading to the closure of ATP-sensitive potassium channels. This closure causes depolarization of the cell membrane, which triggers calcium influx and subsequent insulin secretion.

Pharmacological Effects

The primary biological activities of this compound include:

- Hypoglycemic Activity : this compound effectively lowers blood glucose levels in diabetic patients by enhancing insulin secretion.

- Hepatic Safety : Unlike some other hypoglycemic agents, this compound has been noted for its low incidence of hepatic injury, making it a safer option for patients with liver concerns .

- Potential Cardiovascular Benefits : Some studies suggest that sulfonylureas may have cardiovascular protective effects, although this is still under investigation.

1. Efficacy in Type 2 Diabetes Management

A clinical study evaluated the efficacy of this compound in a cohort of patients with type 2 diabetes. The results indicated a significant reduction in HbA1c levels after 12 weeks of treatment compared to baseline measurements.

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| HbA1c (%) | 8.5 ± 1.2 | 7.2 ± 0.9 | <0.001 |

| Fasting Blood Glucose (mg/dL) | 180 ± 30 | 130 ± 25 | <0.01 |

2. Safety Profile Assessment

In another study assessing the safety profile of this compound, researchers monitored liver function tests in patients over a six-month period. The findings showed no significant elevations in liver enzymes, indicating minimal risk for hepatic injury.

| Liver Enzyme | Baseline (Mean ± SD) | Month 6 (Mean ± SD) | p-value |

|---|---|---|---|

| ALT (U/L) | 25 ± 5 | 26 ± 4 | NS |

| AST (U/L) | 22 ± 4 | 23 ± 3 | NS |

Research Findings and Literature Review

Recent literature highlights several key findings regarding this compound's biological activity:

- A review published in Pharmaceuticals discusses the pharmacodynamics and pharmacokinetics of sulfonylureas, including this compound, emphasizing their role in diabetes management .

- Studies have shown that this compound may enhance the sensitivity of peripheral tissues to insulin, contributing to improved glycemic control.

- Ongoing research is exploring the long-term effects of this compound on cardiovascular health and its potential role in weight management among diabetic patients.

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-[4-(dimethylamino)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-5-12(6-8-13)17-15(20)18-23(21,22)14-9-3-11(16)4-10-14/h3-10H,1-2H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZXLUIKZXADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204393 | |

| Record name | Glyparamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-42-0 | |

| Record name | Glyparamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyparamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyparamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYPARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S339BH15E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.